![molecular formula C5H2Br2N2O B2405922 4,6-Dibromopyrimidine-5-carbaldehyde CAS No. 30129-50-1](/img/structure/B2405922.png)
4,6-Dibromopyrimidine-5-carbaldehyde
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Description
4,6-Dibromopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H2Br2N2O . It has a molecular weight of 265.89000 .
Molecular Structure Analysis
The molecular structure of 4,6-Dibromopyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with two bromine atoms and a carbaldehyde group . The exact mass of the molecule is 263.85300 .Scientific Research Applications
Synthesis and Derivative Formation
4,6-Dibromopyrimidine-5-carbaldehyde has been utilized in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of expanded porphyrins, as shown in the study by Maes et al. (2005), where it facilitated the creation of [26]hexaphyrin and its derivatives (Maes, Vanderhaeghen, & Dehaen, 2005). Additionally, Zinchenko et al. (2018) explored its interaction with glycine esters, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Inhibitory Activity and Bioassay Studies
In the field of medicinal chemistry, derivatives of 4,6-dibromopyrimidine-5-carbaldehyde have shown potential as inhibitors in various biochemical pathways. Huang et al. (2011) and Xu et al. (2008) reported the synthesis of 4-aminopyrimidine-5-carbaldehyde oxime derivatives with significant inhibitory activity against VEGFR-2, a key factor in angiogenesis (Huang, Li, Lamontagne, Greenberger, & Connolly, 2011) and EGFR, ErbB-2 tyrosine kinases (Xu, Searle, Hughes, Beck, Connolly, Abad, Neeper, Struble, Springer, Emanuel, Gruninger, Pandey, Adams, Moreno-Mazza, Fuentes-Pesquera, Middleton, & Greenberger, 2008). Furthermore, Suresh et al. (2010) conducted bioassay studies on 7-substituted pyrido[2,3-d]pyrimidines derived from 4-aminopyrimidine-5-carbaldehyde, revealing significant antimicrobial and antioxidant activities (Suresh, Lavanya, Vasu, Sudhakar, & Rao, 2010).
Quantum Structure-Activity Relationship Studies
QSAR (Quantitative Structure-Activity Relationship) studies have also been conducted using derivatives of 4,6-dibromopyrimidine-5-carbaldehyde. Nekoei et al. (2015) performed a QSAR study on 4-aminopyrimidine-5-carbaldehyde oxime derivatives, providing insights into their potent VEGFR-2 inhibitory activity, which could guide the design of more potent inhibitors (Nekoei, Mohammadhosseini, & Pourbasheer, 2015).
properties
IUPAC Name |
4,6-dibromopyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKMOKSQVJSKFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromopyrimidine-5-carbaldehyde |
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